N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is a complex organic compound that features a bromothiophene moiety and a naphthalen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide include:
- 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile
- N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-naphthalen-1-ylacetamide
Uniqueness
What sets N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H15BrN2O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12(18(22)21-20-11-14-9-10-17(19)24-14)23-16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,21,22)/b20-11+ |
InChI Key |
LBWBZSXSALDQGS-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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